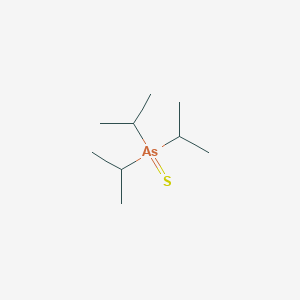
Triphenylsulfanium dihydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triphenylsulfanium dihydrogen phosphate is an organosulfur compound that features a sulfonium cation bonded to three phenyl groups and paired with a dihydrogen phosphate anion. This compound is known for its role as a photoacid generator, which means it releases acid upon exposure to light. This property makes it valuable in various photochemical applications, particularly in the field of photolithography.
準備方法
Synthetic Routes and Reaction Conditions
Triphenylsulfanium dihydrogen phosphate can be synthesized through the reaction of triphenylsulfonium chloride with phosphoric acid. The reaction typically involves mixing equimolar amounts of triphenylsulfonium chloride and phosphoric acid in an appropriate solvent, such as acetonitrile. The mixture is then stirred at room temperature until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent product quality. The use of high-purity reagents and solvents is crucial to minimize impurities and maximize yield.
化学反応の分析
Types of Reactions
Triphenylsulfanium dihydrogen phosphate undergoes various chemical reactions, including:
Photochemical Reactions: Upon exposure to ultraviolet light, it releases strong Brønsted acids, which can catalyze further chemical transformations.
Substitution Reactions: The sulfonium cation can participate in nucleophilic substitution reactions, where one of the phenyl groups is replaced by another nucleophile.
Common Reagents and Conditions
Photochemical Reactions: Ultraviolet light (typically around 365 nm) is used to initiate the release of acids.
Substitution Reactions: Common nucleophiles include halides, thiolates, and amines. These reactions are often carried out in polar solvents such as acetonitrile or dimethyl sulfoxide.
Major Products Formed
Photochemical Reactions: The primary product is a strong Brønsted acid, which can further react with other compounds in the system.
Substitution Reactions: Depending on the nucleophile used, the major products can include substituted phenyl derivatives and various organosulfur compounds.
科学的研究の応用
Triphenylsulfanium dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a photoacid generator in photolithography, enabling the precise patterning of materials at the microscale.
Biology: The compound’s ability to release acids upon light exposure makes it useful in studies involving controlled pH changes in biological systems.
Medicine: Research into drug delivery systems has explored the use of photoacid generators like this compound to trigger the release of therapeutic agents.
Industry: In the electronics industry, it is employed in the fabrication of microelectronic devices, where precise patterning is essential.
作用機序
The mechanism of action of triphenylsulfanium dihydrogen phosphate involves the absorption of ultraviolet light, which excites the sulfonium cation. This excitation leads to the cleavage of the sulfur-carbon bonds, resulting in the formation of a phenyl cation and a diphenylsulfide radical. The phenyl cation then reacts with the dihydrogen phosphate anion to release a strong Brønsted acid. This acid can catalyze various chemical reactions, depending on the system in which it is used.
類似化合物との比較
Triphenylsulfanium dihydrogen phosphate can be compared with other photoacid generators, such as:
Triphenylsulfonium triflate: Similar in structure but uses triflate as the counterion, which can influence the strength and stability of the generated acid.
Diphenyliodonium chloride: Another photoacid generator, but with an iodonium cation instead of a sulfonium cation, leading to different photochemical properties.
Phenylthiophenyl sulfonium salts: These compounds have different substituents on the sulfonium cation, affecting their reactivity and applications.
This compound is unique due to its specific combination of the sulfonium cation and dihydrogen phosphate anion, which provides a balance of strong acid generation and stability under photochemical conditions.
特性
CAS番号 |
59487-06-8 |
|---|---|
分子式 |
C18H17O4PS |
分子量 |
360.4 g/mol |
IUPAC名 |
dihydrogen phosphate;triphenylsulfanium |
InChI |
InChI=1S/C18H15S.H3O4P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-5(2,3)4/h1-15H;(H3,1,2,3,4)/q+1;/p-1 |
InChIキー |
PZUOZOGFYSVPGH-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.OP(=O)(O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5,9-Dimethyl-7-oxofuro[3,2-g]chromene-2-carboxylic acid](/img/structure/B14601013.png)




![2-[(4-Methylphenyl)imino]-1H-indene-1,3(2H)-dione](/img/structure/B14601044.png)
![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(cyclohexylmethyl)piperidine](/img/structure/B14601049.png)

![2-(3-Bromophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14601061.png)


